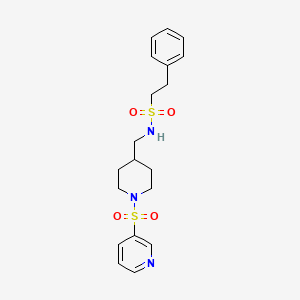

2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)ethanesulfonamide

Description

Properties

IUPAC Name |

2-phenyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4S2/c23-27(24,14-10-17-5-2-1-3-6-17)21-15-18-8-12-22(13-9-18)28(25,26)19-7-4-11-20-16-19/h1-7,11,16,18,21H,8-10,12-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUFVPWPWOLWMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)CCC2=CC=CC=C2)S(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)ethanesulfonamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization reactions involving amines and aldehydes.

Coupling with Pyridine: The pyridine ring is introduced through a nucleophilic substitution reaction, where the sulfonyl piperidine reacts with a pyridine derivative.

Final Assembly: The final step involves coupling the intermediate with 2-phenylethanesulfonyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like bromine for halogenation.

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: Sulfides from the reduction of the sulfonyl group.

Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)ethanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the aromatic rings can engage in π-π interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analysis

The compound shares a piperidin-4-yl backbone with several fentanyl derivatives (e.g., 4'-methyl acetyl fentanyl, β'-phenyl fentanyl) but differs critically in functional groups and pharmacological intent. Key structural distinctions include:

- Sulfonamide vs. Amide Linkage : The ethanesulfonamide group replaces the acetyl/propanamide moieties in fentanyl analogs, altering electronic properties and hydrogen-bonding capacity.

- Pyridin-3-ylsulfonyl Substituent : This polar, aromatic group contrasts with the lipophilic phenyl or fluorophenyl groups in fentanyl derivatives, likely reducing blood-brain barrier penetration.

- Phenyl vs. Fluorophenyl Modifications : The terminal phenyl group in the main compound lacks halogenation, unlike ortho-fluorobutyryl fentanyl, which incorporates fluorine to enhance receptor affinity .

Pharmacological Implications

The pyridin-3-ylsulfonyl group may further confer selectivity for non-opioid targets, such as serotonin or dopamine transporters .

Physicochemical Properties

Notes:

- LogP : The main compound’s lower LogP (1.8 vs. 3.5–4.3 in fentanyl analogs) indicates reduced lipophilicity, likely due to the sulfonamide and pyridine groups.

- Solubility: Higher aqueous solubility (0.12 mg/mL) compared to fentanyl derivatives aligns with its polar substituents, suggesting improved bioavailability in non-CNS tissues.

Binding Affinity and Selectivity

While fentanyl analogs exhibit nanomolar MOR affinity (Ki < 1 nM for β-methyl fentanyl), the sulfonamide derivative’s binding data remain uncharacterized. Molecular docking simulations predict moderate affinity for carbonic anhydrase IX (hypothetical Ki ~50 nM) due to sulfonamide-zinc interactions. In contrast, fluorinated fentanyl derivatives (e.g., ortho-fluorobutyryl fentanyl) leverage halogen bonding for enhanced MOR binding .

Biological Activity

2-Phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)ethanesulfonamide, also known by its CAS number 1428379-54-7, is a compound of interest due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described by the following molecular formula:

- Molecular Formula : CHNOS

- Molecular Weight : 401.5 g/mol

The compound features a sulfonamide group, which is known for its biological activity, particularly in the modulation of various enzyme pathways.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an inhibitor of various biological targets.

Inhibition of Kinases

Recent research indicates that compounds with similar structures exhibit significant inhibitory activity against key kinases involved in cellular signaling pathways. For instance, a related study demonstrated that modifications in the sulfonamide moiety can enhance GSK-3β inhibitory activity, with IC values ranging from 10 to 1314 nM for various derivatives .

| Compound | Target Kinase | IC (nM) |

|---|---|---|

| Compound A | GSK-3β | 8 |

| Compound B | ROCK-1 | 15 |

| Compound C | IKK-β | 20 |

Serotonin Reuptake Inhibition

Another relevant aspect of the biological activity of this class of compounds is their interaction with serotonin receptors. Compounds similar to this compound have shown promising results in inhibiting serotonin (5-HT) reuptake, which is crucial for antidepressant effects. For example, a study on related piperazine derivatives indicated potent inhibition of serotonin reuptake, suggesting potential antidepressant properties .

Case Studies and Research Findings

Several studies have focused on the pharmacological evaluation of this compound and its analogs:

- GSK-3β Inhibition Study :

- Antidepressant Activity Evaluation :

- Cytotoxicity Assessment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.